molecular formula C26H41N3O5 B1683994 (S)-MG132 CAS No. 133407-82-6

(S)-MG132

Cat. No. B1683994
M. Wt: 475.6 g/mol
InChI Key: TZYWCYJVHRLUCT-VABKMULXSA-N
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Description

(S)-MG132 is a compound belonging to the family of proteasome inhibitors. It is a peptide aldehyde that is used in various scientific research applications, such as in vivo and in vitro experiments. It is known to be a potent inhibitor of the proteasome, a complex of proteins that are responsible for the degradation of proteins in cells. The compound has been used in research to study the effects of proteasome inhibition on various biological processes, such as cell cycle regulation, apoptosis, and protein synthesis. In addition, (S)-MG132 has been used to study the effects of proteasome inhibition on various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Scientific Research Applications

Proteasome Inhibitor in Cancer Treatment

MG132, a proteasome inhibitor, has shown potential in treating various cancer types. For instance, it induces apoptosis in human osteosarcoma U2OS cells by modulating apoptotic signaling pathways, and it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic ones, suggesting its potential as a therapeutic agent for osteosarcoma treatment (Lee et al., 2021). MG132's role in suppressing the proteasome system has also been noted to enhance the therapeutic effect of Paclitaxel on breast cancer by inhibiting nuclear factor (NF)-κB signaling, indicating a potential for its use in clinical practice in combination with other treatments for breast cancer (Zhang et al., 2018).

Role in Diabetic Nephropathy Prevention

Research indicates that MG132 may prevent diabetic nephropathy, a serious complication of diabetes. The mechanism involves inhibiting diabetes-increased proteasomal activity, leading to upregulation of Nrf2 and IκB, offering renal protection. This suggests a potential strategy for preventing diabetic nephropathy (Kong et al., 2017).

Effects on Cardiovascular and Renal Diseases

MG132 has shown preventive and therapeutic effects on oxidative stress-induced cardiovascular and renal diseases by activating the Nrf2-ARE signaling pathway. It exhibits significant effects on these diseases, potentially making it an effective drug for preventing oxidative damage (Cui et al., 2013).

Impact on Osteoarthritis and Pain Management

MG132 has been noted to ameliorate joint pain and progression in experimental osteoarthritis, highlighting its potential in pain management and therapy for osteoarthritis. The mechanism involves the suppression of proteasome activity and regulation of certain neural factors, suggesting a novel pharmacotherapy for osteoarthritis (Ahmed et al., 2012).

Contribution to Cell Growth and Development

MG132 has been observed to impact the in vitro development and epigenetic modification of Debao porcine somatic cell nuclear transfer embryos, enhancing blastocyst yield and altering RNA pol II status and gene expression. This indicates its potential in improving the developmental potential of embryos through regulating gene expression related to histone acetylation and zygotic genome activation (Shen et al., 2017).

MG132 in Combating Viral Infections

The study on human cytomegalovirus replication demonstrates that proteasomal activity is crucial in multiple steps of viral replication. MG132, as a proteasome inhibitor, is found to obstruct viral particle assembly and interfere with viral DNA cleavage, indicating its potential in antiviral strategies (Kaspari et al., 2008).

properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWCYJVHRLUCT-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042639
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-leu-leu-al

CAS RN

133407-82-6
Record name N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133407-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylleucyl-leucyl-leucine aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MG 132
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MG-132
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
K Harhouri, C Navarro, D Depetris… - EMBO molecular …, 2017 - embopress.org
Hutchinson–Gilford progeria syndrome ( HGPS ) is a lethal premature and accelerated aging disease caused by a de novo point mutation in LMNA encoding A‐type lamins. Progerin, a …
Number of citations: 115 www.embopress.org
H Shi, D Yang, Z Huo, Y Li… - Experimental and …, 2022 - spandidos-publications.com
Brain death (BD) results in injury to organs and induces lung donor dysfunction. Since the 20S proteasome abnormality is associated with a variety of diseases, the present study …
Number of citations: 7 www.spandidos-publications.com
SBY MG132 - academia.edu
ONCOLOGY 11: IMMUNOLOGY 288 Page 1 QS124. IS SERUM THYROGLOBULIN ACCURATE AS A PREOPERATIVE BIOMARKER OF MALIGNANCY IN FOLLICULAR AND …
Number of citations: 3 www.academia.edu
Y Zhuang, B Thomas - Chinese Journal of Behavioral …, 2013 - pesquisa.bvsalud.org
Objective To investigate the effects of proteasome inhibitor MG132 on memory acquisition and memory retrieval in one-trail passive avoidance for mice. Methods MG132 (25 mg/kg) was …
Number of citations: 2 pesquisa.bvsalud.org
J Sharma, M Du, E Wong, V Mutyam, Y Li… - Nature …, 2021 - nature.com
Premature termination codons (PTCs) prevent translation of a full-length protein and trigger nonsense-mediated mRNA decay (NMD). Nonsense suppression (also termed readthrough) …
Number of citations: 56 www.nature.com
W Liang, M Gu, L Zhu, Z Yan, D Schenten… - … and Targeted Therapy, 2023 - nature.com
SARS-CoV-2 is the etiological cause of COVID-19. RIG-I-like receptor (RLR) signaling pathway appeared to be responsible for SARS-CoV-2 induced IFN, 1 a major antiviral pathway. …
Number of citations: 1 www.nature.com
Z Liu, X Dai, H Zhu, M Zhang, MH Zou - Journal of Biological Chemistry, 2015 - ASBMB
LKB1 (liver kinase B1) plays important roles in tumor suppression, energy metabolism, and, recently, in innate immune responses. However, how LKB1 is regulated under physiological …
Number of citations: 23 www.jbc.org
J Sun, Y Guo, Q Zhang, S Bu, B Li, Q Wang, D Lai - Cell Cycle, 2018 - Taylor & Francis
… Control: control group oocytes cultured in basic culture medium; Stress: CRS group oocytes cultured in basic culture medium; S+MG132: CRS group oocytes cultured in basic culture …
Number of citations: 10 www.tandfonline.com
ME Klein, PE Castillo, BA Jordan - Cell reports, 2015 - cell.com
Dendritic protein homeostasis is crucial for most forms of long-term synaptic plasticity, and its dysregulation is linked to a wide range of brain disorders. Current models of metabotropic …
Number of citations: 42 www.cell.com
J Wu, H Jiang, X Yang, H Zheng - Cancer medicine, 2018 - Wiley Online Library
Neuroblastoma is the most common extracranial solid neuroendocrine cancer and is one of the leading causes of death in children. To improve clinical outcomes and prognosis, …
Number of citations: 11 onlinelibrary.wiley.com

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